

# 4-Fluoro-2-methoxy-1-phenoxybenzene: Technical Profile & Synthesis Guide[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *4-Fluoro-2-methoxy-1-phenoxybenzene*

CAS No.: 666750-29-4

Cat. No.: B12549721

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## Compound Identity & Physicochemical Profile[1][2] [3][4][5][6][7][8]

**4-Fluoro-2-methoxy-1-phenoxybenzene** is a diaryl ether characterized by a specific substitution pattern designed to modulate lipophilicity and metabolic stability.[1] In drug discovery, this scaffold often serves as a bioisostere for diaryl ketones or amines, providing a robust hydrophobic core with a hydrogen bond acceptor (methoxy group) positioned to influence conformation via intramolecular repulsion.

## Chemical Identifiers

Parameter	Detail
IUPAC Name	4-Fluoro-2-methoxy-1-phenoxybenzene
Common Synonyms	4-Fluoro-2-methoxydiphenyl ether; 1-Phenoxy-2-methoxy-4-fluorobenzene
Molecular Formula	C <sub>13</sub> H <sub>11</sub> FO <sub>2</sub>
Molecular Weight	218.23 g/mol
SMILES	<chem>COc1cc(F)ccc1Oc2ccccc2</chem>
CAS Number	Not commercially listed as bulk commodity; Custom synthesis required. <a href="#">[1]</a> <a href="#">[2]</a>

## Calculated Properties (In Silico)

Data derived from consensus QSAR models for diaryl ethers.

Property	Value	Significance
cLogP	3.8 ± 0.3	Highly lipophilic; likely high membrane permeability but low aqueous solubility. <a href="#">[1]</a>
TPSA	18.46 Å <sup>2</sup>	Low polar surface area suggests excellent Blood-Brain Barrier (BBB) penetration potential. <a href="#">[1]</a>
H-Bond Acceptors	2	Ether oxygen and methoxy oxygen.
H-Bond Donors	0	Lacks acidic protons; chemically stable against deprotonation.
Rotatable Bonds	3	Flexible ether linkage allows induced-fit binding to protein targets. <a href="#">[1]</a>

# Synthesis Protocol: Copper-Catalyzed Ullmann Coupling

The most robust method for synthesizing this unsymmetrical ether is the copper-catalyzed Ullmann-type coupling.<sup>[1]</sup> This protocol utilizes 4-Fluoro-2-methoxyphenol as the nucleophile and iodobenzene as the electrophile.<sup>[1]</sup> This direction is preferred over the alternative (Phenol + 4-Fluoro-2-bromoanisole) because 4-Fluoro-2-methoxyphenol is a widely available, inexpensive reagent (CAS 450-93-1).<sup>[1]</sup>

## Reaction Scheme Logic

- Catalyst: Copper(I) Iodide (CuI) is the standard precatalyst.
- Ligand: Picolinic acid is essential to solubilize the copper species and lower the activation energy, allowing the reaction to proceed at moderate temperatures (80–90°C) rather than the classical 200°C.
- Base: Potassium Phosphate ( ) serves as the inorganic base to deprotonate the phenol without causing side reactions common with stronger alkoxides.

## Step-by-Step Experimental Procedure

Reagents:

- 4-Fluoro-2-methoxyphenol (1.0 equiv, 10 mmol, 1.42 g)<sup>[1]</sup>
- Iodobenzene (1.2 equiv, 12 mmol, 1.63 mL)
- CuI (10 mol%, 1 mmol, 190 mg)
- Picolinic Acid (20 mol%, 2 mmol, 246 mg)
- (2.0 equiv, 20 mmol, 4.24 g)
- DMSO (anhydrous, 20 mL)<sup>[1]</sup>

## Workflow:

- Setup: Flame-dry a 50 mL Schlenk tube and allow it to cool under an argon atmosphere.
- Charging: Add CuI, Picolinic Acid, and  
to the tube. Evacuate and backfill with argon three times.
- Solvent/Reactant Addition: Add anhydrous DMSO via syringe, followed by 4-Fluoro-2-methoxyphenol and Iodobenzene.
- Reaction: Seal the tube and heat to 90°C in an oil bath with vigorous magnetic stirring. Monitor by TLC (Eluent: 5% EtOAc/Hexane).
  - Note: The reaction typically reaches completion in 12–18 hours.
- Workup:
  - Cool to room temperature.<sup>[3][4]</sup>
  - Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
  - Wash combined organics with brine (2 x 20 mL) to remove residual DMSO.
  - Dry over anhydrous  
, filter, and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).
  - Gradient: 0% → 10% Ethyl Acetate in Hexanes.
  - Target: The product is a colorless to pale yellow oil.

## Visualization of Synthesis Workflow



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Figure 1: Optimized Ullmann coupling workflow for the synthesis of **4-Fluoro-2-methoxy-1-phenoxybenzene**.

## Structural Analysis & Biological Implications

### 1H NMR Diagnostic Peaks

Validation of the structure relies on identifying the specific splitting patterns of the 1,2,4-substituted ring.

- Methoxy Group: A sharp singlet (~3.80 ppm, 3H) confirms the presence of the -OCH<sub>3</sub> group.
- Fluorine Coupling: The protons on the fluorinated ring will exhibit characteristic C-F coupling.
  - H-3 (ortho to F, meta to OMe): Doublet of doublets (dd), ~10 Hz.
  - H-5 (ortho to F, ortho to OPh): Multiplet due to complex coupling with F and H-6.[1]
  - H-6 (meta to F): Doublet (d) or doublet of doublets.
- Phenoxy Ring: A multiplet integrating to 5H in the aromatic region (7.10–7.40 ppm) corresponds to the unsubstituted phenyl ring.

### Metabolic Stability & Toxicology

In a drug development context, this molecule is designed to resist oxidative metabolism better than its non-fluorinated analogs.

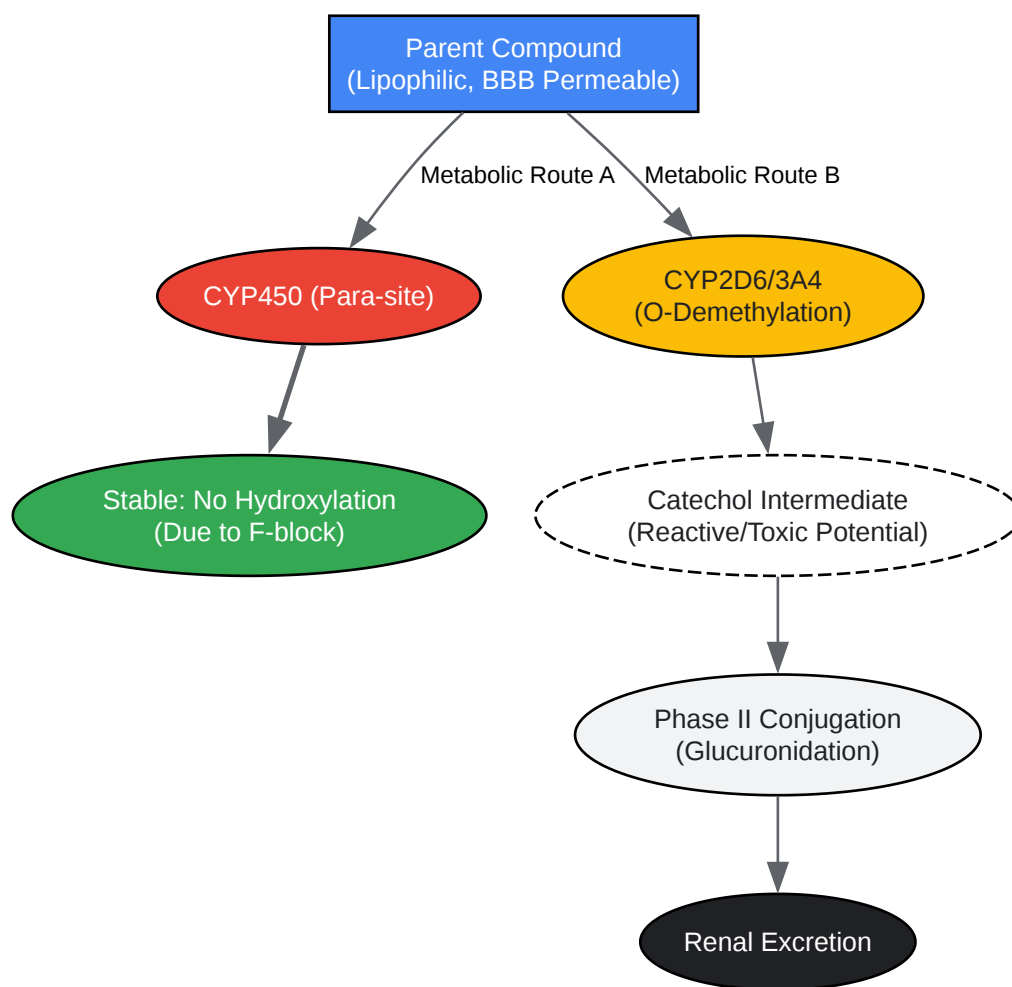
- Blockade of Para-Hydroxylation: The fluorine atom at the 4-position blocks CYP450-mediated hydroxylation, a common clearance pathway for phenyl ethers.
- O-Dealkylation Liability: The methoxy group at position 2 is a potential "soft spot" for CYP2D6 or CYP3A4, leading to O-demethylation. This would generate a catechol

intermediate (potentially reactive).

- Mitigation: In SAR studies, if half-life is short, replace  $-OCH_3$  with  $-OCF_3$  or  $-Cl$ .<sup>[1]</sup>

## Biological Pathway Interaction (Hypothetical)

Diaryl ethers structurally resemble the scaffold of Triclosan (antimicrobial) and certain Kinase Inhibitors (e.g., Sorafenib analogs).



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Figure 2: Predicted metabolic fate.<sup>[1]</sup> Fluorine blocks the primary clearance route, shifting metabolism to O-demethylation.<sup>[1]</sup>

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